Compound Description: 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid is a compound researched for its potential in treating diseases and disorders associated with premature termination codons. These include conditions like mucopolysaccharidosis type III, hemophilia A and B, neurofibromatosis types 1 and 2, Parkinson's disease, cystic fibrosis, macular degeneration, ataxia-telangiectasia, retinitis pigmentosa, tuberous sclerosis, Duchenne muscular dystrophy, Marfan's syndrome, and cancer. This compound exists in various crystalline forms, some of which have been found to be non-hygroscopic, making them suitable for pharmaceutical applications [].
Compound Description: LY293111 is a potent and selective leukotriene B4 (LTB4) receptor antagonist []. It exhibits high affinity for LTB4 receptors in human neutrophils (IC50 = 17 ± 4.6 nM) and guinea pig lung membranes (IC50 = 6.6 ± 0.71 nM) []. LY293111 effectively inhibits LTB4-induced responses, including the expression of the CD11b/CD18 receptor on human neutrophils (IC50 = 3.3 ± 0.81 nM) and contraction of guinea pig lung parenchyma (pKB = 8.7 ± 0.16) []. In vivo studies have demonstrated its efficacy in inhibiting LTB4-induced airway obstruction in guinea pigs through both oral (ED50 = 0.40 mg/kg) and intravenous (ED50 = 0.014 mg/kg) administration []. The compound displays selectivity for the LTB4 receptor, showing minimal impact on contractions induced by leukotriene D4, histamine, carbachol, or U46619 in guinea pig lung parenchyma []. Due to its promising profile, LY293111 has been selected for clinical development and is currently undergoing phase I trials for various inflammatory diseases [].
Compound Description: Compound 18 is a potent and selective antagonist of lysophosphatidic acid receptor 1 (LPAR1) []. It exhibits oral activity and has shown efficacy in a mouse model of LPA-induced skin vascular leakage []. Importantly, the molecular scaffold of Compound 18 is distinct from other known LPAR1 antagonists, making it a promising lead for developing novel antifibrotic therapies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.